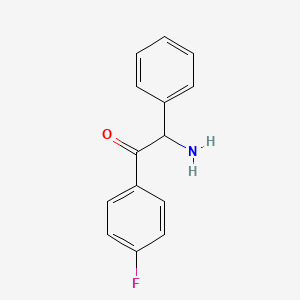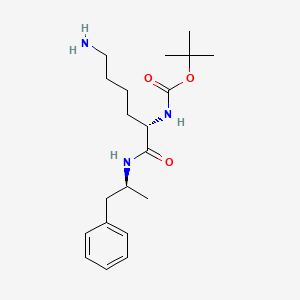
Fmoc-L-azidoalanin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-azidoalanin is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an azido group is attached to the side chain. This compound is widely used in peptide synthesis and bioconjugation due to its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where the amino group of Fmoc-protected alanine is converted to an azido group using reagents like imidazole-1-sulfonyl azide hydrochloride . Another method involves the use of sodium azide in the presence of triphenylphosphine and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of Fmoc-L-azidoalanin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the this compound is incorporated into growing peptide chains on a solid support .
化学反应分析
Types of Reactions
Fmoc-L-azidoalanin undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click chemistry reactions.
Triphenylphosphine: Used in reduction and substitution reactions.
Sodium Azide:
Major Products
1,2,3-Triazoles: Formed in click chemistry reactions.
科学研究应用
Chemistry
Fmoc-L-azidoalanin is extensively used in peptide synthesis and the development of peptidomimetics. Its ability to undergo click chemistry makes it a valuable tool for creating complex peptide structures and conjugates .
Biology
In biological research, this compound is used to label proteins and peptides with fluorescent tags or other probes. This allows for the study of protein interactions, localization, and function .
Medicine
This compound is used in the development of peptide-based drugs and diagnostic agents. Its ability to form stable triazole linkages makes it useful in creating bioconjugates for targeted drug delivery and imaging .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .
作用机制
The mechanism of action of Fmoc-L-azidoalanin primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and peptide synthesis .
相似化合物的比较
Similar Compounds
Fmoc-L-azidohomoalanine: Similar to Fmoc-L-azidoalanin but with an extended side chain.
Fmoc-L-azidoornithine: Contains an additional amino group on the side chain.
Fmoc-L-azidolysine: Contains a longer side chain with an additional amino group.
Uniqueness
This compound is unique due to its balance of reactivity and stability. The azido group provides a versatile handle for bioconjugation, while the Fmoc group protects the amino group during synthesis. This combination makes it particularly useful in the synthesis of complex peptides and bioconjugates .
属性
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

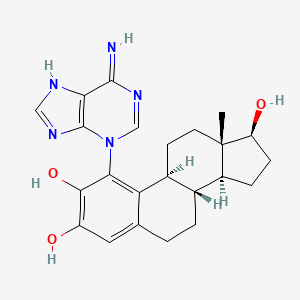
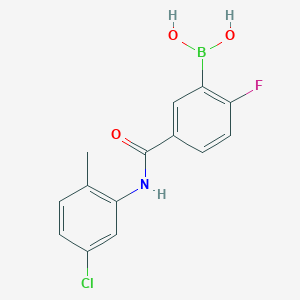
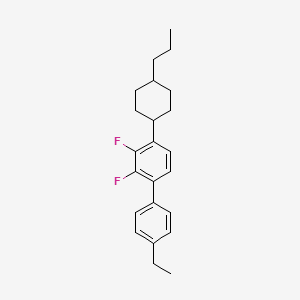
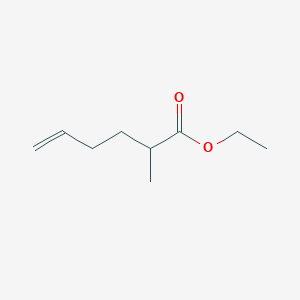
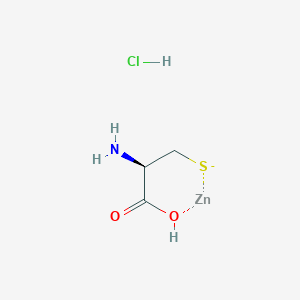
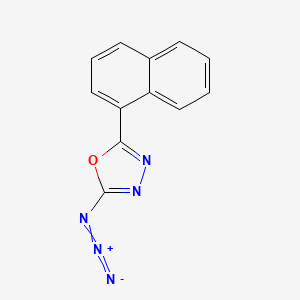
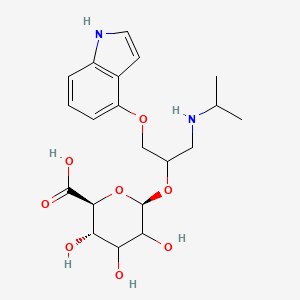
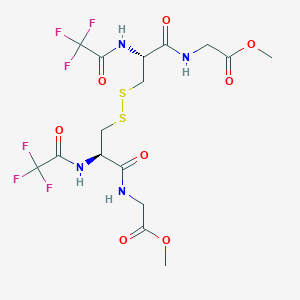

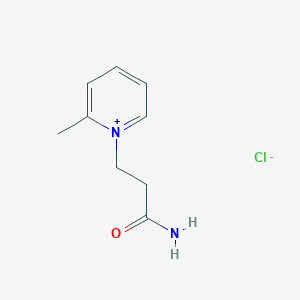
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
